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Executive Summary
AB-836 is a potent, orally bioavailable, next-generation hepatitis B virus (HBV) capsid

assembly modulator (CAM) that has demonstrated significant antiviral activity in both preclinical

and clinical settings. This document provides a comprehensive overview of the mechanism of

action of AB-836, detailing its dual role in inhibiting viral replication through the disruption of

capsid assembly and the prevention of new covalently closed circular DNA (cccDNA) formation.

This guide includes a summary of key quantitative data, detailed experimental protocols for the

assays used to characterize AB-836, and visualizations of its mechanism and experimental

workflows. Although the clinical development of AB-836 was discontinued due to safety

concerns, the data presented herein offer valuable insights for the future development of HBV

CAMs.

Core Mechanism of Action: Inhibition of HBV Capsid
Assembly
AB-836 is classified as a Class II or Class E capsid assembly modulator.[1] Its primary

mechanism of action is the direct interaction with the HBV core protein (HBcAg), a crucial

component for the formation of the viral capsid.[2][3][4] By binding to the core protein, AB-836

disrupts the normal process of capsid assembly, leading to the formation of non-functional or

"empty" capsids that lack the viral pregenomic RNA (pgRNA).[1] This effectively halts a critical
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step in the HBV replication cycle, preventing the packaging of the viral genome and

subsequent production of new infectious virions.[3][4]

Signaling Pathway of Capsid Assembly Inhibition
The following diagram illustrates the targeted step in the HBV replication cycle where AB-836

exerts its primary inhibitory effect.
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Figure 1: AB-836 inhibits HBV capsid assembly.

Secondary Mechanism: Inhibition of cccDNA
Formation
Beyond its role in disrupting capsid assembly, AB-836 demonstrates a crucial secondary

mechanism by inhibiting the formation of new cccDNA during de novo infection.[5] The cccDNA

is a stable, episomal form of the viral genome that resides in the nucleus of infected

hepatocytes and serves as the template for all viral transcription.[6] By preventing the

establishment of new cccDNA molecules, AB-836 has the potential to reduce the viral reservoir,

a key goal for achieving a functional cure for chronic HBV.[3][7] This activity is particularly

significant in preventing the spread of infection to uninfected hepatocytes.

Logical Flow of cccDNA Inhibition
The diagram below outlines the logical steps through which AB-836 interferes with the

establishment of the cccDNA reservoir.
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Figure 2: AB-836's impact on de novo cccDNA formation.

Quantitative Data Summary
The antiviral activity of AB-836 has been quantified in various preclinical and clinical assays.

The following tables summarize the key efficacy data.

Table 1: Preclinical In Vitro Efficacy of AB-836
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Parameter Cell Line EC50 (µM) Reference

HBV Replication

Inhibition
HepDE19 0.010 [5]

cccDNA Formation

Inhibition
HepG2-NTCP 0.18 [5]

HBsAg Production

Inhibition
HepG2-NTCP 0.20 [5]

Table 2: Preclinical In Vivo Efficacy of AB-836 in a Mouse Model of HBV Infection

Dose (mg/kg, once daily)
Log10 Reduction in HBV
DNA

Reference

3 1.4 [8]

10 2.5 [8]

Table 3: Phase 1b Clinical Trial Efficacy of AB-836 in Chronic Hepatitis B Patients (28 Days of

Dosing)

Dose (mg, once daily)
Mean Log10 Decline in
Serum HBV DNA (IU/mL)

Reference

50 2.57 [5]

100 3.04 [5][9]

200 3.55 [5][9]

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

In Vitro HBV Replication Assay (HepDE19 Cells)
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The HepDE19 cell line is a tetracycline-inducible system that stably expresses the HBV

genome.

Cell Culture: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10%

fetal bovine serum, penicillin/streptomycin, and 1 µg/mL tetracycline to suppress HBV

replication.[10][11]

Assay Procedure:

Seed HepDE19 cells in 6-well plates until confluent.[11]

To induce HBV replication, remove tetracycline from the culture medium.[10][11]

Treat cells with varying concentrations of AB-836.

After a specified incubation period (e.g., 6 days), harvest the supernatant to measure

secreted HBV DNA and lyse the cells to extract intracellular HBV DNA.

Quantify HBV DNA levels using quantitative real-time PCR (qPCR).

De Novo HBV Infection and cccDNA Formation Assay
(HepG2-NTCP Cells)
HepG2-NTCP cells are HepG2 cells engineered to express the sodium taurocholate

cotransporting polypeptide (NTCP), the functional receptor for HBV entry.

Cell Culture: HepG2-NTCP cells are cultured in a similar medium to standard HepG2 cells.

Assay Procedure:

Seed HepG2-NTCP cells in collagen-coated plates.

Inoculate cells with HBV virions in the presence of polyethylene glycol (PEG) to enhance

infection.[12]

Treat cells with different concentrations of AB-836 during and after infection.

After several days post-infection (e.g., 7-11 days), harvest the cells.
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Extract cccDNA using a modified Hirt extraction method to selectively isolate low

molecular weight DNA.[12][13]

Digest the extracted DNA with restriction enzymes that do not cut the HBV genome to

linearize any contaminating relaxed circular DNA (rcDNA).[12]

Quantify cccDNA levels by qPCR or Southern blot analysis.[12][14]

Hydrodynamic Injection Mouse Model of HBV Infection
This in vivo model involves the rapid injection of a large volume of a solution containing an

HBV-expressing plasmid into the tail vein of a mouse.

Procedure:

Prepare a solution of an HBV plasmid (e.g., pAAV/HBV1.2) in a volume of saline

equivalent to 8% of the mouse's body weight.[15][16]

Rapidly inject the solution into the tail vein of the mouse (within 5-8 seconds).[3][16] This

results in the transfection of hepatocytes.

Administer AB-836 orally to the mice at desired doses.

Collect serum samples at various time points to monitor serum HBV DNA and HBsAg

levels.

At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and

cccDNA.

Quantitative Real-Time PCR (qPCR) for HBV DNA
DNA Extraction: Extract total DNA from cell lysates or serum using a commercial DNA

extraction kit.[8]

qPCR Reaction:

Prepare a reaction mixture containing DNA polymerase, dNTPs, forward and reverse

primers specific for a conserved region of the HBV genome (e.g., the S-gene), and a
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fluorescent probe or SYBR Green dye.[2][8]

Perform the qPCR reaction in a real-time PCR instrument.

Cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of

denaturation, annealing, and extension.[4][17]

Quantification: Generate a standard curve using a plasmid containing the HBV target

sequence at known concentrations to quantify the absolute copy number of HBV DNA in the

samples.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) for
HBsAg and HBeAg

Principle: A sandwich ELISA format is typically used.[6][18]

Procedure:

Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.[18][19]

Add standards and samples (cell culture supernatant or serum) to the wells and incubate.

Wash the wells to remove unbound material.

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

[18][19]

Wash the wells again.

Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.[18]

Stop the reaction with a stop solution and measure the absorbance at a specific

wavelength (e.g., 450 nm).[18]

Quantification: Calculate the concentration of the antigen in the samples by comparing their

absorbance to a standard curve generated with known concentrations of the recombinant

antigen.[20]
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Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical

progression of the clinical trial for AB-836.
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Figure 3: Preclinical experimental workflow for AB-836.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b611022?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1a
(Healthy Volunteers)

Single & Multiple Ascending Doses

Assess Safety &
Tolerability

Phase 1b
(Chronic HBV Patients)

Dose-Ranging Assessment

If Safe

Evaluate Antiviral Efficacy
(HBV DNA Reduction)

Discontinuation
(Safety Findings)

Click to download full resolution via product page

Figure 4: Logical flow of the AB-836 Phase 1a/1b clinical trial (NCT04775797).[7]

Conclusion
AB-836 is a potent, dual-mechanism HBV capsid assembly modulator that effectively inhibits

viral replication by disrupting capsid formation and preventing the establishment of new

cccDNA. The preclinical and early clinical data demonstrated robust antiviral activity. Although

its development was halted, the comprehensive characterization of AB-836 provides a valuable

framework for the ongoing research and development of novel therapeutics for chronic

hepatitis B, highlighting the potential of targeting the HBV core protein. The detailed

methodologies presented in this guide can serve as a resource for researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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